![molecular formula C22H29NO4S B12616067 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate CAS No. 918943-77-8](/img/structure/B12616067.png)
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate is a chemical compound with a complex structure that includes a benzoate ester and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with octylamine to form the sulfonamide intermediate. This intermediate is then reacted with benzoic acid or its derivatives to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as bromine or nitric acid in the presence of catalysts like iron(III) chloride
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used
Scientific Research Applications
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or anti-inflammatory actions. The benzoate ester group may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzene-1-sulfonyl)amino]octyl benzoate
- 2-[(4-Fluorobenzene-1-sulfonyl)amino]octyl benzoate
- 2-[(4-Methoxybenzene-1-sulfonyl)amino]octyl benzoate
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
Properties
CAS No. |
918943-77-8 |
|---|---|
Molecular Formula |
C22H29NO4S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]octyl benzoate |
InChI |
InChI=1S/C22H29NO4S/c1-3-4-5-9-12-20(17-27-22(24)19-10-7-6-8-11-19)23-28(25,26)21-15-13-18(2)14-16-21/h6-8,10-11,13-16,20,23H,3-5,9,12,17H2,1-2H3 |
InChI Key |
HQXABQAIAJDUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COC(=O)C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


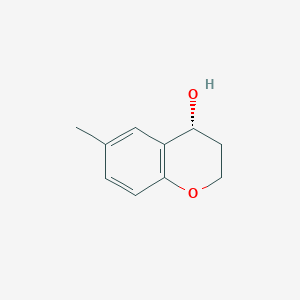


![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)
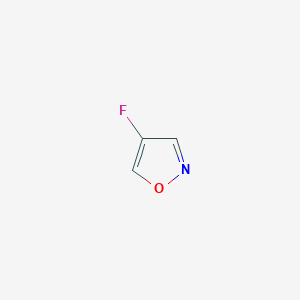
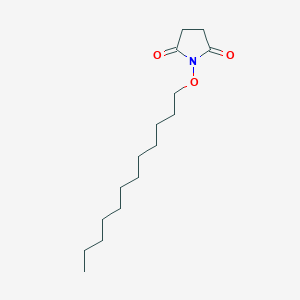
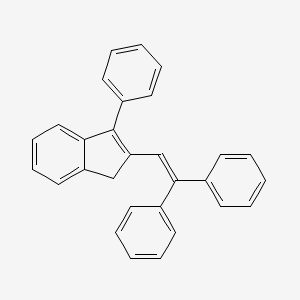
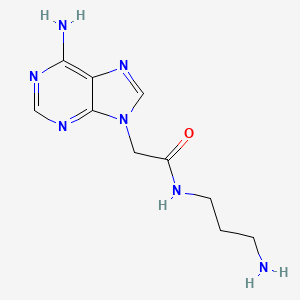
![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)
![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)

![(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12616065.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
